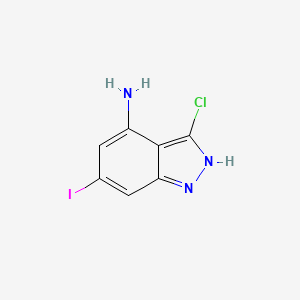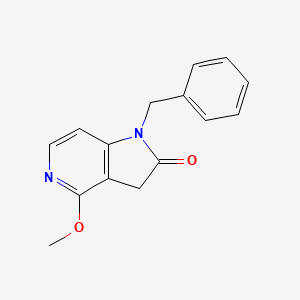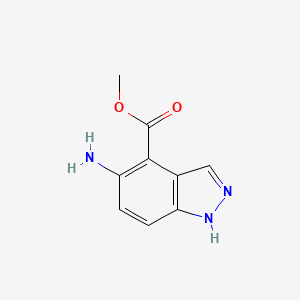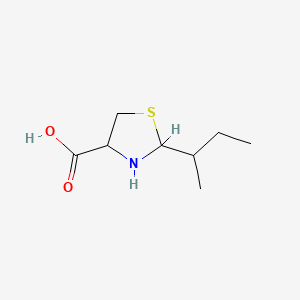
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
The compound “2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The “2-(Butan-2-yl)” part indicates a butyl group attached to the second carbon of the thiazolidine ring. The “4-carboxylic acid” part indicates a carboxylic acid functional group attached to the fourth carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazolidine ring, with a butan-2-yl group attached to one of the carbon atoms and a carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the compound could potentially undergo substitution or addition reactions at the thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic and polar, and it could form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Multicomponent Chemical Reactions
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid plays a role in multicomponent chemical reactions. For example, its reaction with α-amino acids and isatins in methanol leads to the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], showcasing its utility in synthesizing complex organic compounds (Yang et al., 2015).
Synthesis and Stereoselectivity Studies
This compound is integral in the synthesis of diastereomeric 2-aryl-thiazolidine-4-carboxylic acids. Its interactions with L-Cysteine and aromatic aldehydes lead to diastereomeric mixtures, revealing insights into stereoselectivity and reaction kinetics in organic chemistry (Jagtap et al., 2016).
Crystal Structure Analysis
The crystal structures of 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids, which are condensation products of L-cysteine with d-galactose and d-mannose, provide valuable information on molecular conformation and stability. These studies contribute to our understanding of the physical properties of thiazolidine derivatives (Tarnawski et al., 2011).
Solid-Phase Synthesis Applications
This compound is used in solid-phase synthesis techniques. The reaction of aldehydes with unprotected (R)-cysteine attached to a polymeric support via an ester bond leads to 2-substituted thiazolidine-4-carboxylic acids, demonstrating its utility in the streamlined synthesis of small organic molecules (Patek et al., 1995).
Supramolecular Aggregation Studies
Thiazolidine-4-carboxylic acid derivatives, including this compound, are investigated for their supramolecular aggregation behavior. This research aids in understanding how molecular assemblies form, which has implications for biocompatible applications in areas like gas storage and biosensing (Jagtap et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The study of thiazolidine derivatives is an active area of research, and new compounds with this structure are being synthesized and evaluated for various biological activities. This compound could potentially be studied for its biological activity and could have applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-butan-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-3-5(2)7-9-6(4-12-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSLWYDMLQHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



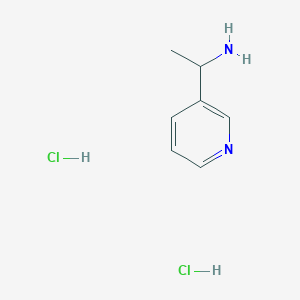
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
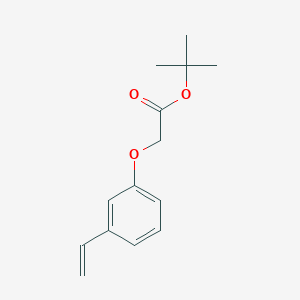
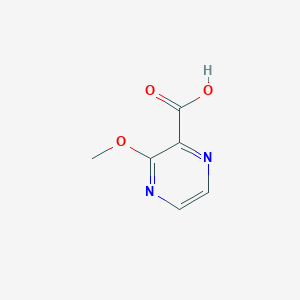

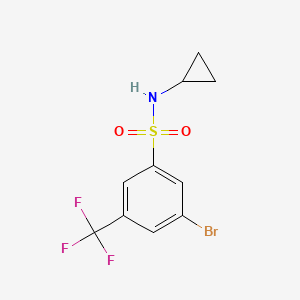
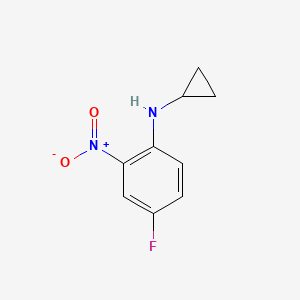


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
